molecular formula C15H10Cl2N2OS B414683 2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No.: B414683
M. Wt: 337.2g/mol
InChI Key: DAWVIXYYTGKMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzylthiol with 2,4-dichlorobenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired oxadiazole compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions . The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological processes. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis, while its anticancer activity is linked to the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

2-(benzylsulfanyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2g/mol

IUPAC Name

2-benzylsulfanyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H10Cl2N2OS/c16-11-6-7-12(13(17)8-11)14-18-19-15(20-14)21-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

DAWVIXYYTGKMBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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